

4-Bromoaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Bromoaniline** (CAS No: 106-40-1), a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its metabolic fate, offering critical information for its effective and safe utilization in research and development.

Chemical Identity and Properties

4-Bromoaniline is an aromatic amine characterized by a bromine atom substituted at the para position of the aniline ring.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.[1]

CAS Number: 106-40-1[2]

Synonyms: p-Bromoaniline, 4-Bromobenzenamine, p-Bromophenylamine, 1-Amino-4-bromobenzene[2][3]

Physicochemical Properties

The key physicochemical properties of **4-bromoaniline** are summarized in the table below, providing essential data for experimental design and safety considerations.



Property	Value	Reference(s)	
Molecular Formula	C ₆ H ₆ BrN		
Molecular Weight	172.02 g/mol	[3]	
Appearance	White to off-white crystalline solid	[3]	
Melting Point	60-64 °C	[4]	
Boiling Point	230-250 °C		
Density	1.5 g/cm ³	[4]	
Solubility in Water	< 0.1 g/100 mL at 23 °C	[4]	
Solubility in Organic Solvents	Soluble in ethanol, ether, and chloroform	[3]	
pKa (conjugate acid)	3.86 at 25 °C	[2]	
LogP	2.26	[2]	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-bromoaniline**.



Spectroscopic Data	Key Features	Reference(s)	
¹ H NMR	Signals corresponding to aromatic protons and the amine group protons.	[2]	
¹³ C NMR	Signals for the six carbon atoms of the benzene ring.	[2]	
IR Spectroscopy	Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H stretching.	[2]	
Mass Spectrometry	Molecular ion peaks at m/z 171 and 173, corresponding to the bromine isotopes.	[2]	
UV-Vis Spectroscopy	Max absorption in alcohol at 245 nm (log ϵ = 4.12) and 296.5 nm (log ϵ = 3.20).	[2]	

Safety and Toxicity

4-Bromoaniline is classified as harmful if swallowed and toxic in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure.

Toxicity Data	Value	Species	Reference(s)
LD50 Oral	456 mg/kg	Rat	[5]
LD50 Dermal	536 mg/kg	Rat	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **4-bromoaniline**, including its synthesis and a representative cross-coupling reaction.

Synthesis of 4-Bromoaniline from Aniline



A common method for the synthesis of **4-bromoaniline** involves the direct bromination of aniline. To control the reaction and favor the formation of the para-substituted product, the amino group is often first protected by acetylation.

Protocol: Two-Step Synthesis via Acetanilide

Step 1: Synthesis of Acetanilide

- In a suitable reaction vessel, dissolve aniline in glacial acetic acid.
- Add acetic anhydride to the solution. The reaction is exothermic and may require cooling to maintain the temperature.
- After the addition is complete, stir the mixture at room temperature for a designated period.
- Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to p-Bromoacetanilide

- Dissolve the synthesized acetanilide in a suitable solvent, such as glacial acetic acid.
- Slowly add a solution of bromine in acetic acid to the acetanilide solution with constant stirring. The reaction should be carried out in a fume hood.
- Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Pour the reaction mixture into a large volume of water to precipitate the p-bromoacetanilide.
- Collect the product by filtration, wash thoroughly with water to remove any remaining acid and bromine, and dry.

Step 3: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline

 Suspend the p-bromoacetanilide in an aqueous solution of a strong acid, such as hydrochloric acid.[6]



- Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the amide.[6]
- Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the **4-bromoaniline**.[6]
- Collect the crude **4-bromoaniline** by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Suzuki-Miyaura Cross-Coupling Reaction

4-Bromoaniline is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline with an Arylboronic Acid

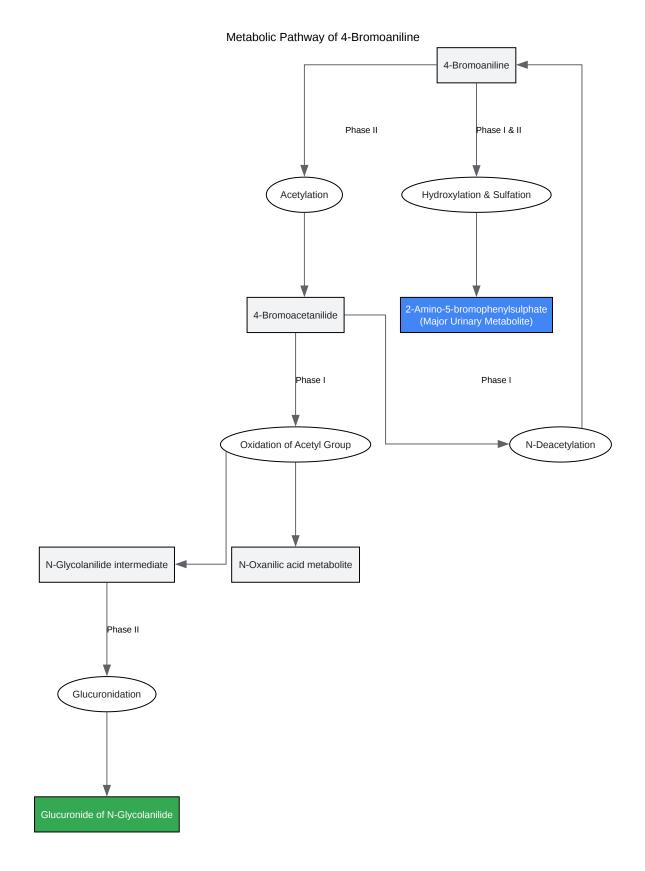
- To a reaction vessel, add **4-bromoaniline**, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl
 product.



Metabolic Pathway of 4-Bromoaniline

In vivo, **4-bromoaniline** undergoes several metabolic transformations. Studies in rats have shown that the major urinary metabolite is 2-amino-5-bromophenylsulphate.[4] Additionally, metabolites resulting from the oxidation of the acetyl group of 4-bromoacetanilide (formed from the acetylation of **4-bromoaniline**) have been identified, including a glucuronide of an N-glycolanilide and an N-oxanilic acid.[4]





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Caption: Metabolic pathway of **4-Bromoaniline** in rats.



Applications in Drug Development and Organic Synthesis

4-Bromoaniline serves as a crucial building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the presence of two reactive sites: the amino group and the carbon-bromine bond, which can be selectively functionalized.

- Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients (APIs). The bromo- and amino- functionalities allow for the construction of complex molecular architectures found in drugs.
- Agrochemicals: **4-Bromoaniline** is used in the synthesis of herbicides and pesticides.[1]
- Dyes and Pigments: The amino group can be diazotized and coupled to form azo dyes.[7]
- Organic Synthesis: It is a versatile intermediate for introducing a 4-aminophenyl or a 4-bromophenyl moiety into a target molecule through reactions such as nucleophilic substitution, diazotization, and palladium-catalyzed cross-coupling reactions.[3]

This technical guide provides a foundational understanding of **4-bromoaniline** for researchers and professionals. The provided data and protocols are intended to facilitate its effective and safe application in the laboratory and in the development of new chemical entities.

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- To cite this document: BenchChem. [4-Bromoaniline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143363#4-bromoaniline-cas-number-and-synonyms]

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